molecular formula C8H14O2 B6207507 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol CAS No. 31598-90-0

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Cat. No.: B6207507
CAS No.: 31598-90-0
M. Wt: 142.2
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Description

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol: is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic ring system.

    Hydroxylation: The hydroxyl group at the 2-position can be introduced via hydroxylation reactions, often using osmium tetroxide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and oxidation processes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding diols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic systems. It serves as a model substrate for understanding the mechanisms of enzymatic transformations.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to create analogs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of functionalized materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the oxo group acts as an electrophile, facilitating the formation of new bonds. In reduction reactions, the compound can accept electrons, leading to the formation of hydroxyl groups. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
  • rac-tert-butyl N-[(1R,2R,5S)-9-oxobicyclo[3.3.1]nonan-2-yl]carbamate

Uniqueness

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is unique due to its specific stereochemistry and the presence of both an oxo and a hydroxyl group within a bicyclic framework. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.

Properties

CAS No.

31598-90-0

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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